Bolasterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYLRMMHVYGJH-VLOLGRDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166896 | |
| Record name | Bolasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bolasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1605-89-6 | |
| Record name | Bolasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bolasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bolasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bolasterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bolasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bolasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7ZM08F7FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bolasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 °C | |
| Record name | Bolasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bolasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways of Bolasterone Analogs
The chemical synthesis of this compound analogs would involve modifications to the this compound structure or synthetic routes leading to compounds with similar core structures but variations in substituents or functional groups. Although detailed specific pathways for this compound analogs are not provided, the synthesis of anabolic steroid metabolites, which are essentially analogs formed through biological transformation, offers insight into the chemical reactivity and potential synthetic approaches. For example, the synthesis of the main this compound metabolite, 7α,17α-dimethyl-5β-androstane-3α,17β-diol, has been reported to start with this compound, which undergoes reduction with hydrogen in methanol. drugfuture.com This indicates that chemical reduction of the A ring and the C3 keto group is a relevant transformation in the this compound chemical series.
General synthetic strategies for creating steroid analogs can involve reactions such as:
Alkylation or halogenation at various ring positions.
Oxidation or reduction of hydroxyl or keto groups.
Modification of the double bond.
Introduction of different substituents on the existing carbon skeleton.
The specific pathway for synthesizing a this compound analog would depend on the desired structural modification. The structural relationship between this compound, testosterone (B1683101), and calusterone (B1668235) suggests that synthetic routes to these compounds share common intermediates or reaction steps involving the steroid nucleus. hmdb.ca
Derivatization Strategies for Spectrometric Analysis
Derivatization is a critical step in the preparation of this compound and its metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) and can also be employed to enhance detection in liquid chromatography-mass spectrometry (LC-MS). drugbank.com The primary purpose of derivatization in GC-MS is to increase the volatility and thermal stability of polar steroid molecules, which otherwise might degrade or exhibit poor chromatographic behavior at the high temperatures used in GC. drugbank.comnih.gov
Common derivatization methods applied to steroids for GC-MS analysis include silylation, alkylation, acylation, and esterification. drugbank.com Silylation, particularly trimethylsilylation (TMS), is widely used for hydroxyl groups. drugbank.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose, leading to the formation of trimethylsilyl (B98337) ethers. This modification effectively reduces the polarity and boiling point of the analytes, improving peak shape and sensitivity in GC-MS. For this compound metabolites, trimethylsilylation has been applied prior to GC-MS analysis.
For LC-MS analysis, while not always mandatory, derivatization can significantly improve ionization efficiency and thus enhance sensitivity, particularly in electrospray ionization (ESI) mode. drugbank.com Strategies often involve introducing permanently charged moieties or easily ionizable groups into the steroid structure. drugbank.com For example, acylation derivatization of alcoholic hydroxyl groups has been utilized in LC-MS/MS methods for steroid analysis. The formation of methyloxime derivatives has also been reported for LC-MS analysis of banned substances, including steroids. However, derivatization procedures can be time-consuming and may potentially lead to the formation of multiple derivative products.
Synthesis of this compound Metabolites for Reference Standards
The synthesis of this compound metabolites is essential for their use as reference standards in analytical methods, particularly in anti-doping control and metabolic studies. drugfuture.com Regulatory agencies require reference materials to be of high purity and well-characterized to ensure the accuracy and reliability of analytical results.
Metabolic studies on this compound have identified several metabolites, primarily resulting from hydroxylation and reduction reactions. For instance, studies have detected mono- and di-hydroxylated metabolites of this compound. A significant metabolite, 7α,17α-dimethyl-5β-androstane-3α,17β-diol, has been synthesized through the reduction of this compound. drugfuture.com Other identified metabolites include a reduced product at the 3-keto and Δ4 position and a glucuronic acid conjugate. Hydroxylation appears to be a major metabolic pathway for this compound.
The synthesis of these metabolites for use as reference standards involves specific chemical reactions that mimic the biotransformation processes or employ alternative synthetic routes to achieve the desired structures. For example, the reduction of the A ring and the C3 keto group of this compound yields the 5β-reduced-3α-hydroxy metabolite. drugfuture.com Glucuronide conjugates, which are Phase II metabolites, are typically synthesized by conjugating the steroid or its Phase I metabolite with glucuronic acid.
Reference materials for this compound metabolites are available from specialized suppliers, indicating that synthetic routes for these compounds have been developed and implemented for the production of analytical standards. The availability of such standards is critical for the identification and confirmation of this compound misuse through the detection of its metabolic products in biological samples. The synthesis of deuterated analogs of steroid metabolites is also undertaken to serve as internal standards in mass spectrometry-based analytical methods, allowing for accurate quantification.
Identified this compound Metabolites and Proposed Hydroxylation Sites (Based on GC-MS/MS Analysis)
| Metabolite | Proposed Hydroxylation Site(s) | Characteristic Ions (after TMS derivatization) |
| M1 | C11 | m/z 403, 143 |
| M2/M3 | C6 | m/z 403, 281, 143 |
| M4 | C12 | m/z 403, 285, 143 |
| M5 | C2 | m/z 403, 281, 143 |
| M6 | C11 and C16 | m/z 491, 231 or 219 |
| M7 | C2 and C11 | m/z 491, 281, 143 |
| M10 | C6 and C12 | m/z 491, 281, 285, 143 |
| M12 | C12 and C16 | m/z 491, 231 or 219 |
| M8, M9, M11 | Undetermined | m/z 403 (M9, M11), m/z 491 (M8) |
Note: This table is based on proposed structures and fragmentation pathways from a specific study using GC-EI-MS/MS analysis of trimethylsilylated metabolites.
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Studies of Bolasterone
In vitro studies provide a controlled environment to examine the enzymatic transformations of this compound using subcellular fractions from liver tissue. These fractions contain the necessary enzymes responsible for drug metabolism.
Hepatic Microsomal Metabolism
Hepatic microsomes, derived from the endoplasmic reticulum of liver cells, are commonly used in in vitro metabolism studies. evotec.comthermofisher.com They contain a variety of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, which are primarily involved in Phase I metabolic reactions. evotec.com Studies utilizing rat liver microsomes have been employed to investigate the initial metabolic steps of this compound. kist.re.krnih.govnih.govresearchgate.netkist.re.kr These experiments help to identify the primary sites of metabolic attack on the this compound molecule.
S9 Fraction Metabolism
The S9 fraction is a supernatant obtained from tissue homogenate after centrifugation at 9000 x g. wikipedia.org This fraction contains both microsomal and cytosolic components, providing a broader range of metabolic enzymes, including those involved in both Phase I and Phase II metabolism. wikipedia.orgbioivt.comnih.govxenometrix.ch The use of S9 fractions in this compound metabolism studies allows for the investigation of both initial enzymatic transformations and subsequent conjugation reactions. kist.re.krwada-ama.org Rat liver S9 fractions have been used in these investigations to obtain a more comprehensive metabolic profile compared to microsomes alone. kist.re.kr
Identification of Phase I Metabolites (Hydroxylated Metabolites)
Phase I metabolism typically involves the introduction or unmasking of polar functional groups on the parent compound, often through oxidation, reduction, or hydrolysis reactions. Hydroxylation is a common Phase I metabolic pathway for steroids. kist.re.kr In vitro studies using rat liver microsomes and S9 fractions have identified several hydroxylated metabolites of this compound. kist.re.krnih.gov
Studies using UHPLC-Q-Exactive Orbitrap MS detected six mono-hydroxylated metabolites and five di-hydroxylated metabolites in vitro. kist.re.kr These mono-hydroxylation events were tentatively located on the A, B, and D rings of the this compound structure. kist.re.kr GC-MS/MS analysis also identified mono- and di-hydroxylated metabolites in vitro. kist.re.krresearchgate.net
Based on LC-HRMS analysis, a total of 16 hydroxylated metabolites (M1-M16) were detected in vitro. nih.gov Characteristic ions observed during mass spectrometric analysis, such as m/z 121.064 for mono-hydroxylated metabolites and m/z 121.101 for di-hydroxylated metabolites, aided in their differentiation and tentative structural proposal. nih.gov
Identification of Phase II Metabolites (Conjugated Metabolites)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663). researchgate.nettesisenred.net This process increases the polarity and facilitates the excretion of the metabolites. researchgate.net
In vitro studies using rat liver microsomes and S9 fractions have also led to the identification of conjugated metabolites of this compound. kist.re.krnih.gov A glucuronide-conjugated metabolite was identified in vitro using UHPLC-Q-Exactive Orbitrap MS. kist.re.kr LC-HRMS analysis detected one glucuronic acid conjugated metabolite (M18), which was confirmed by comparison with an available standard. nih.gov Glucuronide conjugates of steroids are of particular interest in urine analysis for doping control due to their increased solubility and excretion. researchgate.nettesisenred.net
In Vivo Metabolic Studies in Non-Human Animal Models
Rat Urinary Excretion Profiling
Studies in rats have been conducted to investigate the urinary excretion profile of this compound and its metabolites after oral administration. kist.re.krnih.govnih.govresearchgate.net Analysis of rat urine samples using techniques like UHPLC-Q-Exactive Orbitrap MS and GC-MS/MS has allowed for the identification of metabolites present in the excreted urine. kist.re.krnih.gov
In vivo studies in rats identified a total of eight di-hydroxylated metabolites in urine using LC-MS/MS. kist.re.kr GC-MS/MS analysis of rat urine found 11 in vivo metabolites, including mono-hydroxylated, di-hydroxylated, and di-hydroxylated and dehydrogenation metabolites. kist.re.kr Hydroxylation was observed to be a major biotransformation pathway in rats. kist.re.kr LC-HRMS analysis of rat urine collected over a 168-hour period detected 16 hydroxylated metabolites, one reduced metabolite, and one glucuronic acid conjugated metabolite. nih.gov The reduced metabolite (M17) and the glucuronide conjugate (M18) were confirmed using authentic standards. nih.gov
Based on the research findings, the following tables summarize some of the identified metabolites and the techniques used:
Table 1: Summary of In Vitro this compound Metabolites
| Metabolite Type | Number Identified (LC-MS) kist.re.kr | Number Identified (GC-MS) kist.re.kr | Number Identified (LC-HRMS) nih.gov | Notes |
| Mono-hydroxylated | 6 | 3 | 16 (total hydroxylated) | Tentatively located on A, B, D rings kist.re.kr |
| Di-hydroxylated | 5 | 7 | 16 (total hydroxylated) | |
| Reduced | 1 | Not specified | 1 | At 3-keto and Δ4 position kist.re.krnih.gov |
| Glucuronide-conjugated | 1 | Not specified | 1 | Conjugated at D ring kist.re.krnih.gov |
| Di-hydroxylated and Dehydrogenation | Not specified | 2 | Not specified | Identified by GC-MS/MS kist.re.kr |
Table 2: Summary of In Vivo (Rat Urine) this compound Metabolites
| Metabolite Type | Number Identified (LC-MS) kist.re.kr | Number Identified (GC-MS) kist.re.kr | Number Identified (LC-HRMS) nih.gov | Notes |
| Di-hydroxylated | 8 | 7 | 16 (total hydroxylated) | |
| Mono-hydroxylated | Not specified | 3 | 16 (total hydroxylated) | |
| Reduced | Not specified | Not specified | 1 | At 3-keto and Δ4 position nih.gov |
| Glucuronide-conjugated | Not specified | Not specified | 1 | Conjugated at D ring nih.gov |
| Di-hydroxylated and Dehydrogenation | Not specified | 2 | Not specified | Identified by GC-MS/MS kist.re.kr |
These studies highlight that hydroxylation is a primary metabolic pathway for this compound, occurring at various positions on the steroid structure. kist.re.kr Conjugation with glucuronic acid is also an important step, particularly for excretion in urine. kist.re.krnih.gov The identification and characterization of these metabolites are valuable for developing analytical methods for the detection of this compound exposure. kist.re.krnih.gov
Identification of In Vivo Metabolites
Studies investigating the in vivo metabolism of this compound, often conducted using animal models such as rats, have identified several metabolites. Analysis of urine samples after oral administration of this compound has revealed the presence of various transformed products kist.re.krnih.gov. Techniques such as Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have been employed for the identification and characterization of these metabolites kist.re.krnih.gov.
Identified in vivo metabolites include hydroxylated forms, reduced forms, and conjugated forms kist.re.krnih.gov. Specifically, di-hydroxylated metabolites have been observed in in vivo studies kist.re.kr. A study using LC-HRMS detected a total of 16 hydroxylated metabolites (M1-M16), one metabolite resulting from the reduction of the 3-keto function and 4-ene (M17), and one glucuronic acid conjugated metabolite (M18) in rat urine nih.gov. Metabolites M17 and M18 were confirmed using available standards nih.gov. Another study utilizing GC-MS/MS identified 11 in vivo metabolites, including mono-hydroxylated and di-hydroxylated forms, as well as di-hydroxylated and dehydrogenation metabolites kist.re.kr.
The identification of these metabolites is essential for developing effective detection methods in doping control.
Enzymatic Biotransformation Mechanisms
The biotransformation of this compound is mediated by various enzyme systems in the body, primarily in the liver. These enzymatic reactions lead to the formation of the identified metabolites.
Role of Cytochrome P450 Enzymes in Hydroxylation
Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of steroids, including hydroxylation reactions scribd.com. These enzymes introduce oxygen atoms into the steroid structure, increasing their polarity and creating sites for further conjugation . Hydroxylation is a major biotransformation pathway for this compound kist.re.kr. Studies have indicated hydroxylation occurring at various positions on the this compound molecule, including the A, B, C, and D rings kist.re.krnih.gov. For instance, mono-hydroxylation has been observed in the A ring (M12), B ring (M8), and D ring (M9, M10, and M11) in in vitro experiments kist.re.kr. Specific hydroxylation sites proposed based on fragmentation pathways include C11, C6, C12, and C2 for mono-hydroxylated metabolites, and C11/C16, C2/C11, and C6/C12 for di-hydroxylated metabolites nih.gov.
Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are major phase II metabolic pathways for steroids and their metabolites, converting them into more polar conjugates that are readily excreted, primarily in urine researchgate.netcas.czfrontiersin.org. Glucuronidation involves the conjugation of a glucuronic acid moiety to a hydroxyl group on the steroid or its phase I metabolite, catalyzed by uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs) researchgate.netcas.cz. This process is considered a main mechanism for controlling unconjugated hormone levels and is generally irreversible in humans cas.cz. Sulfation involves the addition of a sulfate group, catalyzed by sulfotransferases (SULTs) researchgate.netfrontiersin.org.
A glucuronide-conjugated metabolite (M16) of this compound has been identified in in vitro studies using rat liver microsomes kist.re.kr. In vivo studies in rats also detected a glucuronic acid conjugated metabolite (M18) nih.gov. While glucuronidation is a well-established pathway for steroid excretion and a common target in doping control, the study of sulfate conjugates is also gaining prominence researchgate.netfrontiersin.org.
5α-Reductase and Aromatase Interactions in Metabolism
5α-Reductase and aromatase are key enzymes involved in the metabolism of endogenous and exogenous steroids, including anabolic-androgenic steroids wikipedia.org. 5α-Reductase catalyzes the reduction of the Δ4-5 double bond in the A ring of steroids, leading to the formation of 5α-reduced metabolites wikipedia.orgdutchtest.com. Aromatase catalyzes the conversion of androgens into estrogens by aromatizing the A ring wikipedia.org.
The presence of a 7α-methyl group in this compound is reported to potentially prevent 5α-reduction wikipedia.org. While 5α-reduction is a significant pathway for many androgens like testosterone (B1683101), leading to more potent metabolites in some target tissues, the 7α-methylation in this compound may influence its interaction with this enzyme wikipedia.orgwikipedia.org. The 17α-methyl group on this compound is characteristic of orally active anabolic steroids wikipedia.org.
Research on the metabolism of anabolic steroids indicates that modifications like the introduction of double bonds or substituents can affect their interaction with 5α-reductase and aromatase, influencing the ratio of anabolic to androgenic effects and estrogenicity wikipedia.org. While the specific interactions of this compound with these enzymes are not as extensively documented as for some other steroids, the structural features of this compound suggest that its metabolism by these enzymes may differ from that of testosterone. A reduced metabolite at the 3-keto and Δ4 position (M15) was confirmed in in vitro experiments kist.re.kr, suggesting that reduction pathways, potentially involving reductases other than 5α-reductase or occurring at different sites, are still relevant in this compound metabolism.
Proposed Fragmentation Pathways for Metabolite Identification
Mass spectrometry, particularly GC-MS/MS and LC-MS/MS, is a critical tool for identifying and characterizing this compound metabolites kist.re.krnih.govnih.gov. The identification of metabolites often relies on interpreting their fragmentation patterns in the mass spectrometer nih.govnih.gov. Proposed fragmentation pathways for this compound and its metabolites help in elucidating their structures, especially when authentic reference standards are unavailable nih.govresearchgate.net.
Studies have detailed characteristic ions observed in the mass spectra of this compound metabolites, which provide clues about the structural modifications that have occurred nih.govnih.gov. For instance, specific ions can indicate hydroxylation at different rings (A, B, C, or D) or the presence of an intact D ring nih.gov. The fragmentation patterns of metabolites can be compared to those of the parent compound and its analogues to propose plausible structures nih.govresearchgate.net.
For trimethylsilylated metabolites, key diagnostic ions have been identified. For mono-hydroxylated metabolites, ions at m/z 403 have been observed, while di-hydroxylated metabolites show ions at m/z 491, both with an m/z 143 ion indicating an intact D ring nih.gov. Hydroxylation at the D ring can be characterized by ions at m/z 231 or 219 nih.gov. Ions at m/z 281 may correspond to hydroxylation at the A or B rings, and an ion at m/z 285 could indicate hydroxylation at C12 of the C ring nih.gov.
Understanding these fragmentation pathways is vital for the confident identification of this compound metabolites in complex biological matrices during analytical testing nih.govnih.govresearchgate.net.
Identified In Vivo Metabolites of this compound
| Metabolite Type | Detection Method | In Vivo Observation (Rat Urine) | Notes |
| Hydroxylated Metabolites | LC-HRMS | 16 metabolites (M1-M16) | Includes mono- and di-hydroxylated forms. nih.gov |
| GC-MS/MS | 3 mono-, 7 di-hydroxylated | After trimethylsilylation. kist.re.kr | |
| Reduced Metabolites | LC-HRMS | 1 metabolite (M17) | Reduction of 3-keto function and 4-ene. Confirmed with standard. nih.gov |
| Conjugated Metabolites | LC-HRMS | 1 metabolite (M18) | Glucuronic acid conjugate. Confirmed with standard. nih.gov |
| Di-hydroxylated + Dehydrogenation | GC-MS/MS | 2 metabolites | After trimethylsilylation. kist.re.kr |
Proposed Hydroxylation Sites Based on Fragmentation
| Metabolite Type | Proposed Hydroxylation Sites | Reference |
| Mono-hydroxylated | C11, C6, C12, C2 | nih.gov |
| Di-hydroxylated | C11/C16, C2/C11, C6/C12 | nih.gov |
Characteristic Ions in Mass Spectra of Trimethylsilylated Metabolites
| Ion (m/z) | Indication | Metabolite Type | Reference |
| 403 | Mono-hydroxylation | Mono-hydroxylated | nih.gov |
| 491 | Di-hydroxylation | Di-hydroxylated | nih.gov |
| 143 | Intact D ring | Mono- & Di-hydroxylated | nih.gov |
| 231 or 219 | Hydroxylation at D ring | Di-hydroxylated | nih.gov |
| 281 | Hydroxylation at A or B ring | Mono- & Di-hydroxylated | nih.gov |
| 285 | Hydroxylation at C12 of C ring | Mono- & Di-hydroxylated | nih.gov |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Androgen Receptor Binding and Activation Research
The primary mechanism by which anabolic-androgenic steroids like Bolasterone exert their effects is by binding to the androgen receptor, a ligand-inducible transcription factor found in the cytoplasm of target cells. Upon binding, the activated hormone-receptor complex undergoes a conformational change and translocates into the cell nucleus. wikipedia.orgnih.gov
Ligand-Receptor Affinity Studies
Studies on AAS, in general, have shown that structural modifications can significantly influence their binding affinity to the AR. wikipedia.org While specific detailed ligand-receptor affinity studies providing quantitative data (such as IC50 values) solely for this compound were not prominently found in the searched literature, anabolic steroids are known to bind to the AR with varying affinities. The binding affinity of a steroid to the AR is a crucial factor in determining its potency and subsequent biological activity. federalregister.gov The androgen receptor binding assay is a valuable tool for evaluating the affinity of a steroid for its biological target. genome.jpfederalregister.gov
Receptor Transactivation Assays
Receptor transactivation assays are utilized to assess a compound's ability to not only bind to the AR but also to activate the receptor and modulate gene transcription. genome.jpfederalregister.govtno.nl These functional assays provide information on the potency of a steroid in initiating or inhibiting the transcription of a reporter gene, thereby reflecting its ability to modulate a biological event. genome.jp While general information on AR transactivation assays is available, specific detailed results of transactivation assays solely for this compound were not extensively detailed in the provided search results. However, a steroid demonstrating affinity for the AR and acting as an agonist in transactivation studies is considered pharmacologically similar to testosterone (B1683101). genome.jpfederalregister.gov
Molecular Interactions with Androgen Receptors
Cellular Signaling Pathway Modulation
The activated AR complex in the nucleus interacts with specific DNA sequences known as androgen response elements (AREs) located in the promoter and enhancer regions of target genes. nih.govprobiologists.com This interaction, along with the recruitment of coactivator proteins, leads to the modulation of gene expression. nih.govprobiologists.compsu.edu
Influence on Gene Expression Related to Anabolic Effects
Anabolic-androgenic steroids, including this compound as an AAS, primarily exert their anabolic effects by altering the transcription of genes involved in muscle growth and protein metabolism. wikipedia.orgnih.govfederalregister.govcaldic.com This genomic pathway involves the AR-mediated regulation of target genes. wikipedia.orgnih.govfederalregister.govcaldic.com Studies on AAS have indicated their influence on the expression of genes related to muscle protein synthesis and growth. nih.govfederalregister.govresearchgate.netcaldic.complos.org While specific genes directly modulated by this compound were not explicitly detailed in the provided information, the general mechanism for AAS involves the upregulation of genes that promote anabolic processes and potentially the downregulation of genes involved in muscle catabolism. wikipedia.orgfederalregister.gov
Cellular Differentiation and Myogenesis
Anabolic-androgenic steroids influence cellular differentiation by favoring the development of muscle cells over fat-storage cells wikipedia.org. Research indicates that structural modifications in AAS are crucial in determining their binding affinity to ARs and their resulting anabolic and androgenic activities, which in turn affects their ability to influence gene expression and cellular processes wikipedia.org.
Studies on myogenic differentiation, the process by which stem cells or precursor cells develop into muscle cells, highlight the role of factors like testosterone in enhancing this process biorxiv.org. While specific research on this compound's direct impact on cellular differentiation and myogenesis at a detailed molecular level in preclinical models is not extensively detailed in the provided results, the general mechanism of AAS involves interacting with the AR to promote protein synthesis and muscle cell development wikipedia.org. For instance, nandrolone, another AAS, has been shown to stimulate myogenic progenitor cell differentiation by upregulating MyoD and Numb, a Notch inhibitor, and activating calcineurin-NFAT signaling, contributing to muscle hypertrophy researchgate.net. MyoD is a key transcription factor regulating the proliferation and differentiation of myoblasts researchgate.net. Androgens can stimulate the nuclear translocation of MyoD by forming a complex with it, a process requiring the binding of Numb to MyoD researchgate.net.
Dissociation of Anabolic and Androgenic Activities
Endogenous and synthetic AAS mediate their effects by binding to and activating the AR wikipedia.org. Based on animal bioassays, the effects of these agents have been categorized into two partially dissociable types: anabolic (myotrophic) and androgenic wikipedia.org. Dissociation between the ratios of these two types of effects, relative to the ratio observed with testosterone, is observed in rat bioassays with various AAS wikipedia.org. Achieving a complete separation of anabolic and androgenic actions has been a goal in developing synthetic steroids, though it has not been fully realized nih.gov. Some synthetic steroids, however, exhibit a partial dissociation nih.gov.
Intracellular Enzymatic Conversion Influence
The intracellular metabolism of AAS can influence their anabolic-to-androgenic ratio wikipedia.orgmedscape.com. Enzymes such as 5α-reductase and aromatase play significant roles in the metabolism of natural and synthetic androgens wikipedia.orgmedscape.com. Aromatase is highly expressed in adipose tissue and the brain, and also significantly in skeletal muscle wikipedia.org. 3α-hydroxysteroid dehydrogenase (3α-HSD) is also highly expressed in skeletal muscle wikipedia.org.
Natural AAS like testosterone and DHT, as well as synthetic AAS, are structurally similar and can be metabolized by the same steroid-metabolizing enzymes wikipedia.org. According to the intracellular metabolism explanation, the androgenic-to-anabolic ratio of a given AR agonist is related to its capacity to be transformed by these enzymes in conjunction with the AR activity of the resulting products wikipedia.org. For example, the AR activity of testosterone is significantly potentiated by local conversion via 5α-reductase into DHT in tissues where this enzyme is expressed wikipedia.org. DHT is 3- to 10-fold more potent as an AR agonist than testosterone and is the primary hormone mediating the androgenic effects of testosterone in tissues like skin, scalp, and prostate medscape.com. Conversely, an AAS that is not metabolized by 5α-reductase or is already 5α-reduced would not undergo such potentiation in these tissues wikipedia.org. Expression of 5α-reductase is undetectable in skeletal muscle, while it is concentrated in androgen-dependent organs wikipedia.orgcaldic.com. This difference in enzyme distribution can contribute to the observed myotrophic-androgenic ratio of some AAS wikipedia.orgcaldic.com.
This compound is a 17α-alkylated AAS wikipedia.org. Studies on its metabolism in rats have identified various hydroxylated metabolites and a metabolite resulting from the reduction of the 3-keto function and 4-ene nih.govnih.gov. These metabolic transformations can influence the activity and tissue selectivity of the compound wikipedia.orgnih.govnih.gov.
Structure Activity Relationship Sar Investigations of Bolasterone and Analogs
Impact of Structural Modifications on Androgen Receptor Binding
Anabolic-androgenic steroids exert their effects primarily by binding to and activating the androgen receptor (AR) wikipedia.org. Bolasterone, as a 17α-alkylated AAS with a 7α-methyl group, demonstrates the impact of these substitutions on AR binding. The presence of a methyl group at the C17α position is a common modification in orally active AAS, designed to increase oral bioavailability by hindering hepatic metabolism wikipedia.org. The 7α-methyl group in this compound distinguishes it from testosterone (B1683101) and methyltestosterone (B1676486) wikipedia.org. Structural modifications in anabolic steroids are critical in determining their binding affinity to ARs wikipedia.org. These modifications affect a steroid's ability to influence gene expression and cellular processes, highlighting the complex biophysical interactions at the cellular level wikipedia.org.
Correlation between Molecular Structure and Biological Activity Profiles
The molecular structure of this compound dictates its biological activity profile, specifically its anabolic and androgenic effects. While both testosterone and this compound bind to the AR, the nature and position of substituents on the steroid ring system influence the balance between anabolic (muscle-building) and androgenic (masculinizing) activities wikipedia.org. This compound is reported to have a low to moderate ratio of anabolic to androgenic activity, similar to that of fluoxymesterone (B1673463) wikipedia.org. This suggests that the 7α,17α-dimethyl substitution pattern, compared to testosterone, alters the downstream signaling or interaction with co-regulators upon AR binding, leading to a modified activity profile. The dissociation between anabolic and androgenic effects is observed in various AAS when compared to testosterone in bioassays wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are employed to develop predictive models correlating the molecular structures of compounds with their biological activities folkhalsomyndigheten.seresearchgate.net. While specific detailed QSAR studies solely focused on this compound were not extensively found in the search results, QSAR approaches have been applied to the study of anabolic and androgenic activities in steroid families folkhalsomyndigheten.se. These methodologies utilize topological, electronic, and geometrical descriptors to represent molecular structures and employ regression techniques to model biological behavior researchgate.net. Applying QSAR to this compound and its analogs would involve correlating specific structural features (like the presence and position of methyl groups) with measured AR binding affinities and anabolic/androgenic potency data to build predictive models.
Influence of Structural Features on Metabolic Fate and Fragmentation Patterns
The structural features of this compound significantly influence its metabolic fate in biological systems and its fragmentation patterns when analyzed by techniques like mass spectrometry researchgate.netnih.govkist.re.krresearchgate.net. Metabolic studies, such as those using rat liver microsomes and analysis of rat urine, have identified various metabolites of this compound nih.govresearchgate.net. These metabolic transformations, primarily hydroxylation and reduction, occur at specific positions on the steroid structure, guided by the presence of functional groups and steric hindrance from substituents like the 7α and 17α methyl groups nih.govresearchgate.net.
Studies using high-resolution liquid chromatography-mass spectrometry (LC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have characterized the fragmentation patterns of this compound and its metabolites nih.govresearchgate.net. Metabolic modifications in the structure of the parent this compound result in different fragmentation patterns researchgate.netnih.govkist.re.kr. Characteristic ions generated from specific rings (e.g., ring A or ring D) of hydroxylated metabolites can help differentiate between various metabolic products nih.gov. Proposed fragmentation pathways, based on comparisons with analogous drug standards like testosterone and methyltestosterone, aid in tentatively identifying the structures of metabolites researchgate.net. For example, hydroxylation at different positions (A, B, C, or D rings) leads to distinct fragment ions observed in mass spectra researchgate.net.
Interactive Data Table: this compound Metabolites Identified in Rat Studies
| Metabolite Type | Number of Metabolites | Metabolic Modification(s) | Characteristic Fragmentation Ions (m/z) | Detection Method(s) | Source |
| Hydroxylated Metabolites | 16 | Hydroxylation at various positions | Varies depending on hydroxylation site | LC-HRMS, GC-MS/MS | Rat urine/liver microsomes nih.govresearchgate.net |
| Reduced Metabolite | 1 | Reduction of 3-keto function and 4-ene | Not specified in detail | LC-HRMS | Rat urine nih.gov |
| Glucuronic Acid Conjugate | 1 | Conjugation with glucuronic acid | Not specified in detail | LC-HRMS | Rat urine nih.gov |
| Mono-hydroxylation Metabolites | - | Hydroxylation at C11, C6, C12, or C2 | m/z 281 (A or B ring), m/z 285 (C12) | GC-MS/MS | Rat studies researchgate.net |
| Di-hydroxylation Metabolites | - | Hydroxylation at C11/C16, C2/C11, C6/C12, C12/C16 | m/z 231 or 219 (D ring) | GC-MS/MS | Rat studies researchgate.net |
Note: The specific positions of hydroxylation and corresponding fragmentation ions are based on proposed pathways and observed data in the cited studies.
Advanced Analytical Methodologies for Bolasterone Research
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown compounds, including bolasterone metabolites.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique used for the detection and characterization of this compound and its metabolites, particularly in biological samples like urine nih.govresearchgate.net. This method involves separating the analytes using liquid chromatography before they are introduced into a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap MS nih.govkist.re.kr. LC-HRMS operating in full scan and data-dependent MS/MS (dd-MS/MS) modes has been employed to elucidate detailed structural information for this compound metabolites nih.govkist.re.kr. Studies utilizing LC-HRMS have identified numerous hydroxylated, reduced, and conjugated metabolites of this compound in both in vitro and in vivo experiments nih.govkist.re.kr. For instance, research has identified 16 hydroxylated metabolites, one reduced metabolite, and one glucuronic acid-conjugated metabolite using LC-HRMS nih.gov. Characteristic ions observed in HRMS data, such as m/z 121.064 and m/z 121.101, have been used to differentiate between mono- and di-hydroxylated metabolites based on their fragmentation patterns nih.gov.
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS/MS)
GC-EI-MS/MS is another essential technique for this compound research, particularly for the identification of metabolites after derivatization to enhance volatility and thermal stability nih.govresearchgate.net. This method involves separating analytes by gas chromatography, followed by electron ionization (EI) and tandem mass spectrometry (MS/MS) nih.govresearchgate.net. GC-EI-MS/MS has been used in full scan and product ion scan modes to identify this compound metabolites kist.re.kr. Studies using GC-EI-MS/MS have identified hydroxylated metabolites, with plausible structures suggested based on fragmentation pathways nih.govresearchgate.net. For example, research identified 12 metabolites (5 mono-hydroxylated and 7 di-hydroxylated) after trimethylsilylation, with key diagnostic ions like m/z 403 for mono-hydroxylated and m/z 491 for di-hydroxylated metabolites nih.govresearchgate.net. The fragmentation patterns observed in GC-EI-MS/MS provide valuable information for proposing the hydroxylation sites on the this compound structure nih.govresearchgate.net.
Tandem Mass Spectrometry Approaches
Tandem mass spectrometry (MS/MS) is critical for the specific detection and structural elucidation of this compound and its metabolites by providing characteristic fragmentation patterns.
Selected Reaction Monitoring (SRM) for Target Analyte Detection
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective mode of tandem mass spectrometry used for targeted analysis tesisenred.netresearchgate.net. In SRM, specific precursor ions are selected and fragmented, and only specific product ions are monitored tesisenred.netresearchgate.net. This technique is widely applied in doping control for the detection of prohibited substances like this compound at trace levels in complex matrices such as urine researchgate.netdshs-koeln.de. SRM allows for the detection of target compounds with high confidence due to the specificity of monitoring particular fragmentation transitions dshs-koeln.de. The optimization of SRM parameters, including precursor and product ions and collision energies, is crucial to achieve the required sensitivity and selectivity for this compound detection dshs-koeln.de.
Product-Ion Scan and Full-Scan for Metabolite Characterization
Product-ion scan and full-scan modes in tandem mass spectrometry are essential for the comprehensive characterization of this compound metabolites kist.re.krresearchgate.netnih.gov. Full-scan mode provides a complete mass spectrum of ions, giving information about the molecular weight of the analyte and other ions present kist.re.krunil.ch. Product-ion scan involves selecting a precursor ion and then fragmenting it to produce a spectrum of product ions, which provides structural information about the selected precursor ion kist.re.krresearchgate.net. These modes, particularly when used in conjunction with HRMS (e.g., dd-MS/MS in LC-HRMS), allow for the identification of metabolites and the proposal of their structures based on their fragmentation pathways nih.govkist.re.kr. By analyzing the characteristic fragment ions, researchers can deduce the sites of metabolic modifications such as hydroxylation or reduction nih.govnih.gov.
Chromatographic Separation Techniques
Chromatographic separation techniques are indispensable for resolving this compound and its metabolites from complex biological matrices before mass spectrometric analysis. Both liquid chromatography (LC) and gas chromatography (GC) are widely employed.
Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is suitable for separating a wide range of compounds, including relatively polar and non-volatile metabolites nih.govchromtech.comlabmanager.com. Reversed-phase HPLC is a common mode used for the separation of anabolic steroids like this compound comillas.eduresearchgate.net. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., water/acetonitrile mixtures with acidic modifiers) is optimized to achieve efficient separation comillas.eduresearchgate.netsielc.com. LC can be coupled directly to mass spectrometers, particularly via atmospheric pressure ionization (API) sources like electrospray ionization (ESI) nih.gov.
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds labmanager.com. This compound and its metabolites often require derivatization (e.g., trimethylsilylation) to increase their volatility and stability for GC analysis nih.govresearchgate.net. GC is commonly coupled with mass spectrometers, often utilizing electron ionization (EI) nih.govresearchgate.netlabmanager.com. The separation in GC is achieved based on the boiling points and interactions of the analytes with the stationary phase of the capillary column labmanager.com. GC-MS and GC-MS/MS are well-established techniques in doping control laboratories for steroid analysis dshs-koeln.demdpi.com.
The combination of these chromatographic techniques with advanced mass spectrometry approaches provides the necessary analytical power for the comprehensive study and detection of this compound and its metabolites in various research and applied settings.
Micellar Liquid Chromatography Optimization
Micellar Liquid Chromatography (MLC) presents an alternative to conventional High-Performance Liquid Chromatography (HPLC) for steroid analysis, offering enhanced selectivity due to the interactions of solutes with both the mobile and stationary phases. oup.comfuture4200.com While MLC can sometimes exhibit decreased chromatographic efficiency compared to HPLC, strategies exist to mitigate this, such as using columns with smaller internal diameters, increasing column temperature, adding small amounts of organic modifiers, or utilizing wide-pore HPLC column packings. oup.comfuture4200.com MLC has been explored for the separation of complex samples containing urinary steroids. oup.com The optimization of MLC conditions typically involves studying parameters such as pH, surfactant concentration (e.g., sodium dodecyl sulfate (B86663) (SDS)), and the percentage of organic modifiers (e.g., tetrahydrofuran). oup.comfuture4200.com These optimizations aim to achieve adequate separation and sensitivity for target analytes. oup.com
High-Performance Liquid Chromatography (HPLC) Development
HPLC is a widely used technique for the separation and analysis of steroids, including this compound. oup.comresearchgate.net Method development in HPLC for steroid analysis often involves optimizing the mobile phase composition, stationary phase (column), and temperature to achieve optimal separation of target compounds from complex mixtures. oup.comresearchgate.net For instance, the separation of a mixture containing urinary steroids, boldenone, and this compound has been optimized using HPLC with a Hypersil octadecylsilane (B103800) (ODS) column and a water-acetonitrile mobile phase. oup.com Detection in HPLC can be achieved using UV absorbance, with 245 nm being a common wavelength for monitoring steroids like testosterone (B1683101), epitestosterone, and this compound, which exhibit maximum absorption at this wavelength. oup.com HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for steroid analysis. oup.comresearchgate.net
Sample Preparation Methodologies for Steroid Analysis
Effective sample preparation is crucial for the accurate analysis of steroids in biological matrices, as it helps to isolate the target analytes and remove interfering substances.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a common sample preparation technique used to extract and purify steroid hormones from various matrices, including biological fluids like urine and plasma. sterlitech.comgoogle.comlcms.cz SPE operates by retaining compounds based on their physical and chemical properties, primarily through hydrophobic interactions with the sorbent material. lcms.cz Reversed-phase SPE sorbents, such as C18 and hydrophilic-lipophilic balance (HLB) polymers, are frequently used for steroid extraction. lcms.cznih.gov The SPE process typically involves loading the sample onto the sorbent, washing to remove matrix interferences, and eluting the target analytes with an appropriate organic solvent. lcms.cz Optimization of SPE methods for steroids involves evaluating different sorbent types, elution solvents, and pH conditions to maximize recovery and minimize matrix effects. google.comlcms.cznih.gov SPE can be particularly useful for removing substances that interfere with subsequent analytical techniques like immunoassay or chromatography. sterlitech.com
Enzymatic Hydrolysis for Conjugate Analysis
Steroids in biological samples are often present as conjugates, primarily glucuronides and sulfates, formed during phase II metabolism. nih.govscielo.br To analyze the unconjugated or free forms of these steroids, a deconjugation step is necessary. nih.govscielo.brmdpi.com Enzymatic hydrolysis, typically using β-glucuronidase and/or sulfatase enzymes, is a widely used method for cleaving these conjugate bonds. nih.govscielo.brescholarship.org Enzymes from sources like Helix pomatia, Escherichia coli, or abalone entrails are commonly employed due to their β-glucuronidase and sulfatase activities. nih.govscielo.br The efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, incubation time, and enzyme concentration. nih.govscielo.br Optimized enzymatic hydrolysis conditions are often compound-dependent. scielo.br While enzymatic hydrolysis is prevalent, chemical hydrolysis using strong acids is also an option, although it may lead to analyte degradation and increased matrix interference. nih.govescholarship.org
Emerging Analytical Technologies
Novel analytical technologies are continuously being explored to improve the separation and identification of steroids, particularly isomeric compounds that pose analytical challenges.
Ion Mobility Spectrometry (IMS) for Isomeric Differentiation
Ion Mobility Spectrometry (IMS) is an emerging gas-phase separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas in the presence of an electric field. researchgate.netchromatographyonline.comnih.govacs.org IMS can be coupled with mass spectrometry (IM-MS) and liquid chromatography (LC-IM-MS) to provide an additional dimension of separation, which is particularly useful for differentiating isomeric and isobaric compounds that may be difficult to resolve by chromatography or mass spectrometry alone. researchgate.netchromatographyonline.comnih.govacs.org Steroid isomers, which have similar molecular structures and fragmentation patterns, can often be separated by IMS based on differences in their collision cross-sections (CCS). researchgate.netchromatographyonline.comnih.govacs.orgclemson.edu CCS values are characteristic of a given ion and can serve as an additional parameter for compound identification, increasing confidence in analytical results. chromatographyonline.comnih.govclemson.edu Various strategies, including the formation of different cation adducts or the use of derivatization methods, can be employed to enhance the separation of steroid isomers by IMS. researchgate.netnih.govclemson.edu
Fluorescence-based detection methods offer a sensitive and selective approach for the analysis of this compound in various matrices. While this compound itself may not exhibit strong native fluorescence, researchers have developed methods that utilize fluorescence indirectly, often through derivatization or energy transfer mechanisms.
One method involves the use of micellar chromatography coupled with fluorescence detection for the analysis of testosterone and this compound in human urine samples. This technique leverages energy transfer from the aromatic carbonyl groups present in the anabolic steroids to a terbium ion within a micellar medium. This energy transfer results in a significant enhancement of fluorescence signal. A reported method using this principle achieved a detection limit of 2 ng/200 µL injection volume for this compound in urine, without requiring extensive sample preparation. encyclopedia.pubnih.gov
Another approach for the detection of anabolic steroids, including this compound, involves cyclodextrin-promoted fluorescence modulation. This method utilizes the interaction between the analyte (this compound) and a high quantum yield fluorophore in the presence of cyclodextrin (B1172386) derivatives. These interactions lead to measurable, analyte-specific changes in the fluorophore's emission signal. This strategy has demonstrated the ability to detect several anabolic steroids with high differentiation between structurally similar compounds and achieved micromolar level limits of detection. rsc.org This indicates potential for developing practical, fluorescence-based devices for steroid detection. rsc.org
Fluorescence detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to enhance sensitivity and selectivity for steroid analysis in complex biological matrices. encyclopedia.pubnih.govmdpi.com While some steroids are naturally fluorescent, many, including non-aromatic steroids like this compound, require derivatization with fluorescent moieties to be detected by fluorescence. nih.gov Various fluorescent derivatizing agents targeting specific functional groups on steroid structures have been explored to enable fluorescence detection. nih.gov
Furthermore, fluorescence-labeled antibodies have been employed in microarray-based methods for the detection of anabolic steroids. In such methods, steroid antibodies are immobilized, and their binding to target steroids in a sample is subsequently detected using fluorescently labeled antibodies. acs.org A decrease in fluorescent signal at a specific location on the microarray indicates the presence of the target steroid in the sample. acs.org This competitive immunoassay approach allows for the parallel detection of multiple anabolic steroids. acs.org
The application of fluorescence-based methods for this compound detection highlights their utility in achieving low detection limits and enabling analysis in complex biological samples, often in conjunction with separation techniques or immunoassay formats.
Data Table: Detection Limits for this compound using Fluorescence-Based Methods
| Method | Matrix | Detection Limit | Reference |
| Micellar HPLC-Sensitized Terbium Fluorescence | Human Urine | 2 ng/200 µL | encyclopedia.pubnih.gov |
| Cyclodextrin-Promoted Fluorescence Modulation | Not specified | Micromolar level | rsc.org |
Preclinical Pharmacological and Physiological Studies
In Vitro Studies on Cellular Responses
In vitro studies utilize cell cultures to examine the direct effects of a compound on specific cell types. This allows for controlled investigations into cellular mechanisms and responses.
Anabolic steroids, including bolasterone, are known to interact with androgen receptors (ARs) in various tissues, including muscle. wikipedia.org This interaction can trigger downstream effects that influence protein synthesis and muscle growth. wikipedia.org Studies using muscle cell cultures (such as murine C2C12 cells or human skeletal myoblasts) are commonly employed to assess the direct impact of AAS on muscle cell proliferation and differentiation. wku.edu Androgens generally enhance muscle growth by stimulating the formation of muscle cells and increasing the size of skeletal muscles. wikipedia.org While specific in vitro studies on this compound's direct effects on muscle cell growth and differentiation were not extensively detailed in the provided search results, general mechanisms of AAS action on muscle cells have been described. Upon binding to the AR, AAS can alter gene expression and activate signaling pathways, leading to increased protein synthesis and reduced muscle catabolism. wikipedia.org They can also influence cellular differentiation, favoring the development of muscle cells. wikipedia.org
Androgens have been shown to directly stimulate the proliferation of bone cells, specifically osteoblastic cells, in in vitro settings. nih.gov Studies using mouse osteoblastic cells, human osteoblast cell cultures, and human osteosarcoma cell lines have demonstrated that androgens like dihydrotestosterone (B1667394) (DHT) can enhance cell proliferation in a dose-dependent manner. nih.gov Other AAS, including testosterone (B1683101) and fluoxymesterone (B1673463), have also shown mitogenic effects in mouse bone cell systems. nih.gov This mitogenic effect on bone cells appears to be mediated through the androgen receptor, as it can be inhibited by antiandrogens that compete for AR binding. nih.gov Additionally, androgens have been observed to increase the percentage of cells staining positive for alkaline phosphatase (ALP), a marker of osteoblast differentiation, in these in vitro systems. nih.gov This suggests that androgens can not only stimulate bone cell proliferation but also induce their differentiation, potentially contributing to bone formation. nih.gov
Muscle Cell Growth and Differentiation Models
Animal Model Research on Anabolic Effects
Animal models, particularly rodents, are frequently used in preclinical research to evaluate the anabolic effects of compounds like this compound on the musculoskeletal system. wku.edumdpi.com These studies can provide insights into changes in body composition, muscle mass, and bone structure in a living system.
Research in animal models, such as mice and rats, has been instrumental in assessing the effects of anabolic agents on muscle mass. mdpi.com Anabolic steroids can lead to an increase in lean mass, and this effect has been shown to be dose-dependent in some studies. wikipedia.org Both muscle hypertrophy (increase in cell size) and the formation of new muscle fibers have been observed in response to AAS administration in animal models. wikipedia.org While specific data on this compound's impact on lean mass augmentation in rodents was not prominently featured in the search results, the general principle that AAS stimulate lean body mass in animal models is well-established. wikipedia.orgmdpi.com Studies on other anabolic agents in rodents have measured muscle phenotypic changes in various muscles, including the gastrocnemius, soleus, levator ani, tibialis anterior, extensor digitorum longus, plantaris, and quadriceps. wku.edu
Anabolic steroids can influence bone remodeling, which involves a balance between bone formation and bone resorption. wikipedia.org Androgens are known to increase bone density and strength. wikipedia.org Studies in animal models have investigated the effects of various agents on bone formation and resorption markers. For instance, research on other compounds has examined changes in trabecular bone formation rate and markers like serum CTX (a bone resorption marker). nih.gov While direct studies on this compound's specific effects on bone formation and resorption balance in animal models were not detailed, the broader class of anabolic steroids to which it belongs is understood to have effects on bone remodeling that contribute to increased bone mass. wikipedia.org
Future Directions and Research Gaps
Elucidation of Undetermined Metabolite Structures
Studies employing advanced analytical techniques have led to the identification of numerous Bolasterone metabolites. For instance, research utilizing gas chromatography-tandem mass spectrometry (GC-EI-MS/MS) identified twelve metabolites, including mono- and di-hydroxylated forms. researchgate.netnih.gov However, this study noted that the exact hydroxylation sites for three of these metabolites (M8, M9, and M11) could not be definitively determined based on the fragmentation pathways alone. researchgate.net Similarly, a study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) detected a total of sixteen hydroxylated metabolites, along with one metabolite resulting from the reduction of the 3-keto function and 4-ene, and one glucuronic acid conjugate. nih.govresearchgate.net The plausible chemical structures of observed metabolites are often suggested based on the interpretation of their fragmentation pathways, correlating significant ions to possible structural fragments. researchgate.netnih.govnih.govresearchgate.net A significant limitation highlighted in these studies is the absence of authentic standards for many of the observed metabolites, which hinders definitive structural confirmation. researchgate.net Future research is needed to synthesize or isolate these undetermined metabolites and confirm their structures using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would provide invaluable reference standards for future analytical work.
Below is a summary of identified metabolite types:
| Metabolite Type | Number Identified (Example Studies) | Structural Elucidation Status |
| Mono-hydroxylated | 5 (GC-EI-MS/MS) researchgate.netnih.gov | Sites proposed for some (C2, C6, C11, C12), 3 undetermined researchgate.net |
| Di-hydroxylated | 7 (GC-EI-MS/MS) researchgate.netnih.gov | Sites proposed for some (C2/C11, C6/C12, C11/C16, C12/C16) researchgate.net |
| Reduced (3-keto and 4-ene) | 1 (LC-HRMS) nih.govresearchgate.net | Confirmed by comparison with available standards nih.govresearchgate.net |
| Glucuronide conjugated | 1 (LC-HRMS) nih.govresearchgate.net | Confirmed by comparison with available standards nih.govresearchgate.net |
| Hydroxylated (general) | 16 (LC-HRMS) nih.govresearchgate.net | Structures tentatively proposed based on fragmentation nih.gov |
Comprehensive Mapping of Enzymatic Pathways
Like other anabolic-androgenic steroids, this compound is subject to extensive hepatic biotransformation involving a variety of enzymatic pathways. wikipedia.org In vitro studies using models such as rat liver microsomes have provided insights into some of the metabolic transformations, including phase I reactions like hydroxylation and reduction, and phase II reactions such as glucuronidation. researchgate.netnih.govnih.govresearchgate.net While general steroid-metabolizing enzymes such as cytochrome P450 enzymes, hydroxysteroid dehydrogenases, and UDP-glucuronosyltransferases are known to be involved in the metabolism of AAS, the specific isoforms and their relative contributions to the comprehensive metabolic profile of this compound have not been fully mapped. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov A comprehensive understanding of the specific enzymatic pathways and the kinetics of each transformation is essential for predicting this compound's metabolic fate in different physiological and pathological conditions. Future research should focus on identifying the specific enzymes responsible for each metabolic step and characterizing their activity using approaches such as recombinant enzyme systems and enzyme inhibition studies.
Advanced In Vitro Model Development for Predictive Metabolism
In vitro models, such as liver microsomes, are valuable tools for studying the initial metabolic transformations of compounds like this compound. researchgate.netnih.govnih.govresearchgate.net However, these models may not fully replicate the complexity of in vivo human metabolism, which involves interactions between multiple organs, enzymes, and transporters. While animal models, such as the humanized chimeric mouse model with transplanted human hepatocytes, have proven useful in mimicking human steroid metabolism for other compounds, their specific application and predictive capacity for this compound warrant further investigation. wada-ama.org The development and validation of more advanced in vitro models, such as precision-cut liver slices or microphysiological systems (organ-on-a-chip), could offer a more accurate representation of human hepatic metabolism and improve the predictability of this compound's metabolic fate in humans. wada-ama.org Such models would be invaluable for identifying novel metabolites and understanding the factors influencing metabolic variability.
Deeper Exploration of Non-Genomic Mechanisms of Action
Beyond the classical genomic pathway involving binding to the nuclear androgen receptor, anabolic-androgenic steroids are known to exert rapid, non-genomic effects. These actions are mediated by membrane-associated receptors, including a membrane-located androgen receptor, epidermal growth factor receptor (EGFR), and sex hormone-binding globulin receptor (SHBGR), leading to the activation of various intracellular signaling cascades. wikipedia.orgfrontiersin.orgresearchgate.netnih.govpasseidireto.com While the existence of non-genomic mechanisms for AAS in general is established, their specific role and the downstream signaling pathways activated by this compound have not been thoroughly investigated. The clinical implications of these non-genomic actions for this compound remain unclear and require further characterization. frontiersin.org Future research should focus on elucidating the specific membrane receptors that interact with this compound and the subsequent signaling events triggered in target tissues. This could involve using techniques such as receptor binding assays, live-cell imaging of signaling pathway activation, and genetic or pharmacological manipulation of potential non-genomic mediators.
Development of Novel Analytical Strategies for Metabolite Detection
The detection and identification of this compound and its metabolites are critical for anti-doping control and forensic analysis. Current analytical strategies heavily rely on mass spectrometry-based techniques, including GC-MS/MS and LC-MS/MS (HRMS). researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govtesisenred.netresearchgate.netunil.ch However, these methods face challenges such as the need for derivatization of conjugated metabolites for GC-MS, potential coelution of isobaric compounds, and difficulties in confidently identifying unknown metabolites without reference standards. researchgate.netnih.gov The development of novel analytical strategies is crucial to overcome these limitations and improve the sensitivity, selectivity, and throughput of this compound metabolite detection. Techniques such as liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) show promise by providing an additional dimension of separation based on molecular shape, which can help resolve isobaric and coeluting compounds and provide collision cross section (CCS) values as additional identification criteria. nih.govunil.ch Further research is needed to develop and validate advanced analytical workflows, potentially incorporating fragmentation prediction algorithms and comprehensive spectral databases, to enable the confident identification of novel and low-abundance this compound metabolites without relying solely on authentic standards.
Q & A
Q. What are the primary spectroscopic methods for identifying Bolasterone in synthetic or biological matrices, and how do researchers validate these methods?
- Methodology : this compound (C₂₁H₃₂O₂) is identified via LC-(Q)TOF MS, leveraging high-resolution mass spectrometry for accurate mass-to-charge (m/z) ratios and isotopic patterns. Validation follows FDA/ICH guidelines: specificity (no matrix interference), sensitivity (LLOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and precision (CV ≤ 15%). Cross-validation with NMR (e.g., ¹H/¹³C) confirms structural integrity .
Q. How do researchers differentiate this compound’s mechanism of action from other 17α-alkylated anabolic steroids?
- Methodology : Comparative in vitro assays measure androgen receptor (AR) binding affinity (radioligand displacement) and transactivation (luciferase reporter genes). This compound’s 7α,17α-dimethyl modifications increase metabolic stability, assessed via hepatic microsomal incubation (CYP3A4/5 activity). Dose-response curves (EC₅₀) and Schild analysis quantify potency differences .
Q. What ethical considerations apply to preclinical studies investigating this compound’s long-term toxicity?
- Methodology : Follow ARRIVE 2.0 guidelines for animal studies: justify sample size (power analysis), minimize suffering (e.g., humane endpoints), and disclose conflicts of interest. For human metabolite studies, obtain IRB approval, informed consent, and anonymize data. Use OECD test guidelines (e.g., Test No. 453 for carcinogenicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in CYP450 expression, plasma protein binding, and enterohepatic recirculation. Validate models with in vivo data (e.g., plasma AUC₀–24 in rats vs. primates). Use meta-analysis (PRISMA guidelines) to assess bias in historical data, weighting studies by sample size and methodological quality .
Q. What experimental designs are optimal for isolating this compound’s anabolic effects from its androgenic effects in vivo?
- Methodology : Utilize AR-knockout murine models or tissue-specific AR antagonists (e.g., bicalutamide) to dissect pathways. Measure anabolic endpoints (muscle fiber hypertrophy via histology) and androgenic endpoints (seminal vesicle weight). Apply factorial ANOVA to identify interaction effects between this compound dosage and AR modulation .
Q. How can non-targeted metabolomic studies using LC-(Q)TOF MS elucidate this compound’s off-target effects?
- Methodology : Perform untargeted metabolomics on serum/urine samples from treated models. Use software (XCMS, MetaboAnalyst) for peak alignment, annotation (HMDB/KEGG), and pathway enrichment. Apply false discovery rate (FDR) correction (q < 0.05) to mitigate Type I errors. Validate biomarkers via targeted MS/MS and orthogonal assays (e.g., ELISA for inflammatory cytokines) .
Q. What statistical approaches address heterogeneity in transcriptomic data from this compound-treated cell lines?
- Methodology : Use RNA-seq with batch correction (ComBat) and normalization (DESeq2). Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with dose/time. For reproducibility, pre-register analysis pipelines on Open Science Framework and use permutation testing to control for multiple comparisons .
Methodological Resources
- Systematic Reviews : Follow Cochrane guidelines for minimizing bias: predefined inclusion criteria, dual screening, and GRADE for evidence quality .
- Data Contradictions : Use triangulation (e.g., combine in vitro, in vivo, and computational data) and sensitivity analysis to assess robustness .
- Search Strategies : Boolean operators (AND/OR/NOT) and MeSH terms (e.g., "this compound/metabolism"[Mesh]) in PubMed/Scopus for comprehensive literature reviews .
Note : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals (e.g., Steroids, Journal of Analytical Toxicology) and regulatory documents (FDA/EMA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
